molecular formula C24H27N3O3 B11643170 N'-(3-ethoxy-4-hydroxybenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide

N'-(3-ethoxy-4-hydroxybenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide

Cat. No.: B11643170
M. Wt: 405.5 g/mol
InChI Key: LJTIMUSIQDIWOC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N’-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE typically involves the condensation of an aldehyde or ketone with a hydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

N’-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include inhibition or activation of these targets, leading to various biological effects .

Comparison with Similar Compounds

N’-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE can be compared with other hydrazide derivatives, such as:

N’-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE stands out due to its unique combination of functional groups, which may offer distinct advantages in specific applications.

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

N-[(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

InChI

InChI=1S/C24H27N3O3/c1-2-30-23-15-17(11-12-22(23)28)16-25-26-24(29)13-14-27-20-9-5-3-7-18(20)19-8-4-6-10-21(19)27/h3,5,7,9,11-12,15-16,28H,2,4,6,8,10,13-14H2,1H3,(H,26,29)

InChI Key

LJTIMUSIQDIWOC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42)O

Origin of Product

United States

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